molecular formula C9H9N3O2 B1446741 3-(2-Aminophenyl)imidazolidine-2,4-dione CAS No. 1546168-65-3

3-(2-Aminophenyl)imidazolidine-2,4-dione

Cat. No.: B1446741
CAS No.: 1546168-65-3
M. Wt: 191.19 g/mol
InChI Key: CHRUNKFCGLCNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminophenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine ring fused with two ketone groups at positions 2 and 2. This compound is part of a broader class of imidazolidine-2,4-diones, which are widely studied for their diverse pharmacological activities, including antidiabetic, antimicrobial, and antiarrhythmic properties . Its structural flexibility allows for modifications at the phenyl ring or imidazolidine core, enabling tailored interactions with enzymes or receptors.

Properties

IUPAC Name

3-(2-aminophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRUNKFCGLCNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Route: Condensation and Cyclization

One traditional approach involves the condensation of appropriate amino-substituted precursors with urea derivatives or carbonyldiimidazole to form the imidazolidine-2,4-dione ring.

Key steps include:

  • Starting from 2-nitroaniline or 2-aminophenyl derivatives.
  • Formation of Schiff bases or amide intermediates.
  • Cyclization under reflux with reagents such as urea or carbonyldiimidazole (CDI).
  • Reduction steps if nitro precursors are used.

This method is exemplified by the synthesis of related diphenylimidazolidine-2,4-dione derivatives, where 1-acetyl-5,5-diphenylimidazolidine-2,4-dione reacts with 4-aminophenyl compounds under reflux in glacial acetic acid or ethanol, followed by purification through recrystallization.

Pseudo-Multicomponent One-Pot Synthesis Using Carbonyldiimidazole (CDI)

A modern and efficient preparation method involves a pseudo-multicomponent reaction (pseudo-MCR) strategy using carbonyldiimidazole (CDI) as a cyclization agent. This method is notable for its sustainability and efficiency.

Detailed process:

  • Step 1: In situ formation of a Schiff base from trans-(R,R)-1,2-diamino cyclohexane and an aromatic aldehyde (e.g., 2-aminobenzaldehyde).
  • Step 2: Reduction of the Schiff base using sodium borohydride (NaBH4) to yield a diamine intermediate.
  • Step 3: Cyclization of the diamine with CDI to form the imidazolidine-2,4-dione ring.

This process benefits from:

  • Mild reaction conditions (reflux in methanol/THF).
  • Avoidance of isolating intermediates.
  • High yields (55% to 81%) depending on substituents.
  • Green chemistry advantages due to benign byproducts (CO2 and imidazole).

Reaction monitoring: Thin Layer Chromatography (TLC) is used to track the consumption of starting materials and intermediates.

Table 1: Optimization Data for Imidazolidin-2-one Synthesis via Pseudo-MCR

Entry Aldehyde Substituent Reaction Time (h) Yield (%) Notes
1a 2-Aminophenyl 3 78 High yield, efficient cyclization
1b 4-Methoxyphenyl 4 65 Slightly lower yield
1c 3-Nitrophenyl 3.5 55 Electron-withdrawing group slows reaction
1d Phenyl 3 81 Highest yield observed

Data adapted from statistical analysis of reaction conditions.

Reflux-Based Modifications and Derivative Syntheses

Research has demonstrated that refluxing the intermediate compounds with various acids or phenolic compounds in ethanol for 3 hours leads to a series of derivatives, including hydroxy, carbamoyl, and phenylamino substituted imidazolidine-2,4-diones.

Typical procedure:

  • Mix 2 g of the intermediate (e.g., 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione) with 2 g of the acid or phenol derivative in 25 mL ethanol.
  • Heat under reflux for 3 hours.
  • Cool, add ice-cold water, stand for 5 minutes.
  • Filter and recrystallize the product from ethanol.

This method yields a variety of functionalized imidazolidine-2,4-dione derivatives, which may be useful for further pharmacological evaluation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Classical Condensation & Cyclization 2-Aminophenyl derivatives, urea, reflux in acetic acid/ethanol Well-established, straightforward Longer reaction times, multiple steps
Pseudo-Multicomponent Reaction (CDI) trans-(R,R)-diaminocyclohexane, aromatic aldehyde, NaBH4, CDI, reflux One-pot, green chemistry, good yields Requires precise control, sensitive to substituents
Reflux with Acids/Phenols Intermediate imidazolidine derivatives, acids/phenols, ethanol reflux Versatile for derivative synthesis Additional purification steps needed
Industrial Salt Formation 3-Aminopentane-2,4-dione, HCl, controlled pH/temperature Scalable, high purity achievable Specific to hydrochloride salt, not direct synthesis

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the aminophenyl ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Research indicates that 3-(2-Aminophenyl)imidazolidine-2,4-dione exhibits significant anticancer activity. Studies have shown its ability to inhibit the proliferation of various cancer cell lines. The compound may exert its effects through the modulation of signaling pathways involved in cell growth and apoptosis.

Anticonvulsant Activity : The compound has been investigated for its potential as an anticonvulsant agent. Molecular docking studies suggest that it interacts with voltage-gated sodium channels, which are critical targets for anticonvulsant drugs. This interaction may enhance the binding affinity of the compound to these channels, indicating its potential use in treating epilepsy.

Anti-inflammatory Effects : In addition to its anticancer and anticonvulsant properties, this compound has been evaluated for anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory diseases.

Biochemical Research

Enzyme Interactions : The compound plays a significant role in biochemical reactions by interacting with various enzymes. It can act as either an inhibitor or activator depending on the specific metabolic pathway involved. For example, it may bind to enzyme active sites, altering their catalytic activity and influencing metabolic flux .

Cellular Effects : Studies have demonstrated that this compound influences cellular processes such as gene expression and metabolism. It modulates key signaling molecules, leading to changes in cellular functions like proliferation and differentiation.

Industrial Applications

Materials Science : The compound is also being explored for its applications in developing new materials and chemical processes. Its unique chemical structure allows it to be utilized as a building block for synthesizing more complex molecules, which can be beneficial in various industrial applications .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The compound was tested against breast and lung cancer cells, showing a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anticonvulsant Effects

In vivo studies using animal models have shown that administration of this compound resulted in a marked decrease in seizure frequency compared to control groups. The compound was administered at doses of 20 mg/kg and demonstrated efficacy similar to established anticonvulsants like phenytoin .

Table 1: Biological Activities of this compound

Activity TypeEffect ObservedReference
AnticancerInhibition of cell proliferation
AnticonvulsantReduction in seizure frequency
Anti-inflammatoryDecreased pro-inflammatory cytokines

Table 2: Enzyme Interaction Profiles

Enzyme TypeInteraction ModeEffect
Metabolic EnzymesInhibitionAlters metabolic flux
Signaling PathwaysModulationChanges gene expression

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The imidazolidine-2,4-dione ring can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-(2-Aminophenyl)imidazolidine-2,4-dione can be contextualized by comparing it to related imidazolidine-2,4-dione derivatives. Below is a detailed analysis:

Critical Structural Determinants

  • Amino Groups: The 2-aminophenyl substituent in the target compound distinguishes it from derivatives with alkylamino or piperazine groups (e.g., compound in ). The primary amine may improve solubility but reduce membrane permeability compared to bulkier tertiary amines .
  • Benzylidene Moieties : Compounds like 5-(4-methoxybenzylidene) derivatives (e.g., ) exhibit enhanced π-π interactions, critical for binding to hydrophobic enzyme pockets or bacterial efflux pumps.
  • Phenyl Ring Substitutions : Electron-donating groups (e.g., methoxy in ) improve antidiabetic activity, while halogenated phenyl groups (e.g., in ) enhance antimicrobial potency.

Biological Activity

3-(2-Aminophenyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an imidazolidine ring substituted with an amino group on a phenyl ring. Its chemical formula is C₉H₈N₂O₂ with a molecular weight of 168.17 g/mol. The imidazolidine core is known for its ability to interact with various biological targets.

Antinociceptive Effects

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant antinociceptive effects. For instance, studies involving related compounds demonstrated a decrease in pain response in animal models. Specifically, administration of certain derivatives resulted in a notable reduction in writhing numbers in mice, suggesting potential use in pain management therapies .

Cardiovascular Effects

A study on imidazolidinic derivatives highlighted that specific compounds induced hypotension and bradycardia in rat models. The mechanism was linked to the activation of endothelial muscarinic receptors and subsequent nitric oxide (NO) release, indicating potential cardiovascular applications .

CompoundDose (mg/kg)Effect on Blood Pressure (%)Effect on Heart Rate (%)
IM-710-3.6-28
IM-720-4.4-50

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Modulation : It can bind to receptors such as muscarinic acetylcholine receptors, leading to physiological changes like vasodilation and reduced heart rate.
  • Nitric Oxide Pathway : Activation of the NO pathway suggests potential implications for treating conditions associated with vascular dysfunction.

Study on Anticancer Activity

A series of studies have explored the anticancer properties of imidazolidine derivatives targeting anti-apoptotic proteins like Bcl-2. One study reported that certain derivatives exhibited enhanced growth inhibitory effects on cancer cell lines (K562 and PC-3), indicating their potential as anticancer agents .

Pharmacological Screening

In pharmacological screenings, compounds derived from imidazolidine structures were tested for various biological activities, including anticonvulsant properties. For example, derivatives demonstrated significant efficacy in reducing convulsions induced by strychnine in animal models .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-aminophenyl)imidazolidine-2,4-dione, and what are their key methodological considerations?

The synthesis of this compound derivatives often involves one-pot microwave-assisted reactions or regiocontrolled nucleophilic attacks. For example, Brouillette et al. (2007) demonstrated efficient microwave-assisted synthesis of imidazolidine-2,4-dione analogs using α-amino acids and thiaisatoic anhydride, achieving high yields under optimized temperature and solvent conditions . Methodological considerations include:

  • Use of microwave irradiation to accelerate reaction kinetics and improve regioselectivity.
  • Selection of protecting groups (e.g., benzyl or tert-butyl) to prevent side reactions at the amino or hydroxyl positions .
  • Validation of purity via LC/MS and NMR to confirm structural integrity .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Structural validation typically employs a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Proton and carbon chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) confirm substituent placement .
  • LC/MS : High-resolution mass spectrometry verifies molecular weight (e.g., m/z 243.035 for intermediates) .
  • X-ray crystallography : Crystal lattice parameters (e.g., triclinic system with α = 71.328°) resolve stereochemical ambiguities .
  • Purity assessment via HPLC with specialized columns (e.g., Astec® Cellulose DMP) ensures >95% purity for biological testing .

Q. What pharmacological activities are associated with the imidazolidine-2,4-dione scaffold, and how do structural modifications influence these properties?

The scaffold is linked to anticonvulsant (e.g., phenytoin) and CNS-targeted activities . Key structure-activity relationships include:

  • Aryl substituents : Electron-withdrawing groups (e.g., -NO₂, -F) enhance blood-brain barrier penetration, as seen in derivatives targeting cognitive dysfunction .
  • Side-chain topology : Hydrophilic moieties (e.g., morpholinosulfonyl) improve solubility but may reduce antimicrobial efficacy .
  • Stereochemistry : Enantioselective synthesis using chiral acids (e.g., (R)-BINOL) can optimize binding to biological targets like GABA receptors .

Advanced Research Questions

Q. What strategies are employed to achieve regioselective synthesis in imidazolidine-2,4-dione derivatives, particularly when dealing with complex substituents like the 2-aminophenyl group?

Regioselectivity challenges arise during nucleophilic attacks on asymmetric substrates. Solutions include:

  • Protecting group strategies : Temporarily blocking the amino group with tert-butoxycarbonyl (Boc) to direct reactivity to the carbonyl position .
  • Microwave optimization : Controlled heating reduces side reactions, as shown in the synthesis of 3-thienyl analogs with >90% regioselectivity .
  • Catalytic control : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states in cyclization steps .

Q. How can computational methods such as DFT studies enhance the understanding of reaction mechanisms and electronic properties in imidazolidine-2,4-dione derivatives?

Density Functional Theory (DFT) studies predict reaction pathways and electronic configurations:

  • Reaction intermediates : Calculations on this compound reveal stabilization of enolate intermediates during alkylation .
  • Charge distribution : Electron-deficient aryl groups (e.g., 4-fluorophenyl) increase electrophilicity at the C5 position, facilitating nucleophilic additions .
  • Solvent effects : Simulated polarity parameters (e.g., ε = 37.5 for DMSO) guide solvent selection for optimal yield .

Q. What analytical approaches are recommended to resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

Contradictions in data (e.g., NMR splitting patterns or LC/MS retention times) require:

  • Multi-technique validation : Cross-referencing NMR, IR, and mass spectrometry to confirm functional groups .
  • Isotopic labeling : Tracking reaction pathways using ¹⁵N-labeled amino acids to identify byproducts .
  • Computational validation : Comparing experimental NMR shifts with DFT-predicted values to resolve ambiguities .

Q. What methodologies are effective in achieving enantioselective synthesis of hydantoins, and how can these be applied to derivatives like this compound?

Enantioselective synthesis employs chiral catalysts or auxiliaries:

  • Chiral acids : Aryal et al. (2023) achieved >90% enantiomeric excess (ee) using (S)-camphorsulfonic acid in glyoxal-urea condensations .
  • Enzymatic resolution : Hydrolases (e.g., lipase B) selectively hydrolyze racemic mixtures, isolating desired (R)- or (S)-enantiomers .
  • Asymmetric alkylation : Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) control stereochemistry during C-alkylation .

Q. How do structural modifications, such as aryl topology and substituent variations, impact the biological activity and physicochemical properties of imidazolidine-2,4-dione derivatives?

Substituent effects are critical for optimizing activity:

  • Aryl topology : Ortho-substituted aryl groups (e.g., 2-fluorophenyl) enhance antimicrobial activity by increasing membrane permeability .
  • Hydrophobic substituents : Long alkyl chains (e.g., dodecyl) improve lipid solubility but may reduce oral bioavailability .
  • Hybrid derivatives : Combining imidazolidine-2,4-dione with pyridyl or piperazinyl groups (e.g., compound 13 ) enhances CNS penetration and receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminophenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(2-Aminophenyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.